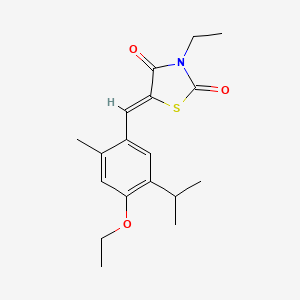
5-(2,5-dimethylphenyl)-3-(4-methoxy-3-nitrobenzylidene)-2(3H)-furanone
Vue d'ensemble
Description
5-(2,5-dimethylphenyl)-3-(4-methoxy-3-nitrobenzylidene)-2(3H)-furanone, also known as DMNB-Furanone, is a synthetic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications.
Mécanisme D'action
The mechanism of action of 5-(2,5-dimethylphenyl)-3-(4-methoxy-3-nitrobenzylidene)-2(3H)-furanonee is not fully understood, but it is believed to interact with specific enzymes or proteins in the target organism, leading to the inhibition of their function. This can result in the disruption of various cellular processes, ultimately leading to cell death.
Biochemical and Physiological Effects:
5-(2,5-dimethylphenyl)-3-(4-methoxy-3-nitrobenzylidene)-2(3H)-furanonee has been shown to exhibit potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including some antibiotic-resistant strains. It has also been shown to possess antifungal activity against several fungal species, including Candida albicans. In addition, 5-(2,5-dimethylphenyl)-3-(4-methoxy-3-nitrobenzylidene)-2(3H)-furanonee has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(2,5-dimethylphenyl)-3-(4-methoxy-3-nitrobenzylidene)-2(3H)-furanonee is its ease of synthesis and availability, which makes it a useful building block for the synthesis of various heterocyclic compounds. However, its potency and selectivity against specific target organisms may vary, depending on the experimental conditions and the nature of the target organism. In addition, further studies are needed to determine its toxicity and potential side effects in vivo.
Orientations Futures
There are several future directions for the research and development of 5-(2,5-dimethylphenyl)-3-(4-methoxy-3-nitrobenzylidene)-2(3H)-furanonee. One area of interest is the synthesis of novel derivatives and analogs with improved potency and selectivity against specific target organisms. Another area of interest is the investigation of its potential as a therapeutic agent for the treatment of various infectious diseases and cancer. Furthermore, the development of new methods for the synthesis of 5-(2,5-dimethylphenyl)-3-(4-methoxy-3-nitrobenzylidene)-2(3H)-furanonee and its derivatives may lead to more efficient and cost-effective production methods.
Applications De Recherche Scientifique
5-(2,5-dimethylphenyl)-3-(4-methoxy-3-nitrobenzylidene)-2(3H)-furanonee has been extensively studied in the field of organic chemistry due to its potential as a versatile building block for the synthesis of various heterocyclic compounds. It has also been investigated for its potential biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.
Propriétés
IUPAC Name |
(3E)-5-(2,5-dimethylphenyl)-3-[(4-methoxy-3-nitrophenyl)methylidene]furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c1-12-4-5-13(2)16(8-12)19-11-15(20(22)26-19)9-14-6-7-18(25-3)17(10-14)21(23)24/h4-11H,1-3H3/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCGUNLQKKKQGL-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=CC3=CC(=C(C=C3)OC)[N+](=O)[O-])C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)C2=C/C(=C\C3=CC(=C(C=C3)OC)[N+](=O)[O-])/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-ethyl-5-methyl-N-[1-(4-methylphenyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B4728526.png)
![N~1~-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N~2~-methyl-N~2~-[(1-methyl-1H-pyrazol-4-yl)methyl]glycinamide](/img/structure/B4728548.png)
![methyl {4-methyl-2-oxo-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-3-yl}acetate](/img/structure/B4728552.png)

![N-[1-(1-adamantyl)ethyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B4728571.png)
![5-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B4728572.png)
![2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B4728573.png)
![N-(4-acetylphenyl)-N'-[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]urea](/img/structure/B4728581.png)
![3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylpropanamide](/img/structure/B4728585.png)
![1-{2-[(2-furylmethyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B4728592.png)
![ethyl 2-[(4-chloro-3-nitrobenzoyl)(cyclopropyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4728609.png)
![N-[(2,5-dimethylphenyl)(3-pyridinyl)methyl]cyclohexanecarboxamide](/img/structure/B4728612.png)
![N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-3-methylbutanamide](/img/structure/B4728619.png)